Aqueous Stability vs. Phosmidosine
Phosmidosine B is a demethylated derivative and consequently lacks the O-methyl ester linkage that makes phosmidosine inherently unstable under even weakly basic aqueous conditions. Phosmidosine undergoes rapid degradation via intermolecular and intramolecular methyl transfer reactions from the phosphate moiety to the proline ring nitrogen under basic conditions [1]. In contrast, phosmidosine B, also described as a degradation product of phosmidosine, is reported to be stable under both acidic and basic conditions [2].
| Evidence Dimension | Chemical stability in aqueous solution |
|---|---|
| Target Compound Data | Stable under both acidic and basic conditions |
| Comparator Or Baseline | Phosmidosine (O-methyl ester): Unstable under basic conditions due to methyl transfer |
| Quantified Difference | Not quantified as a single metric; the differential is categorical (stable vs. unstable) under basic pH, directly attributed to the absence (Phosmidosine B) vs. presence (Phosmidosine) of the O-methyl ester on the N-acyl phosphoramidate linkage. |
| Conditions | Aqueous solution stability assessment during chemical synthesis and sample handling, as described in referenced synthetic procedures. |
Why This Matters
For procurement, this superior chemical stability translates to a longer shelf life and greater experimental flexibility under varied buffer conditions, eliminating the need for strict acidic handling protocols required for the parent phosmidosine.
- [1] Sekine M, Okada K, Seio K, Kakeya H, Osada H, Sasaki T. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine. J Org Chem. 2004 Jan 23;69(2):314-26. doi: 10.1021/jo0351466. PMID: 14725442. View Source
- [2] Moriguchi T, Asai N, Okada K, Seio K, Sasaki T, Sekine M. First synthesis and anticancer activity of phosmidosine and its related compounds. J Org Chem. 2002 May 17;67(10):3290-300. doi: 10.1021/jo016176g. PMID: 12003538. View Source
